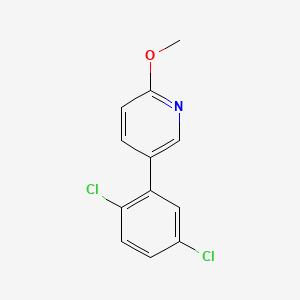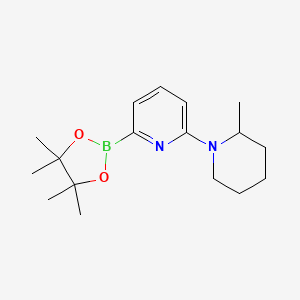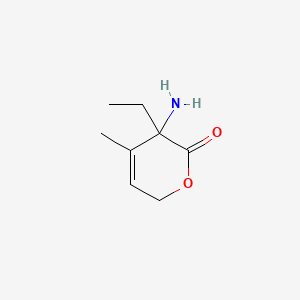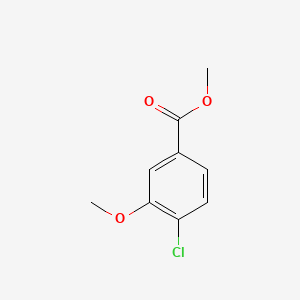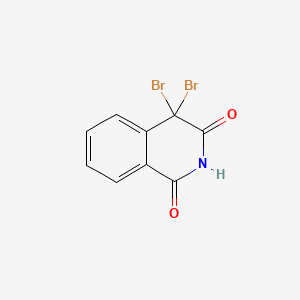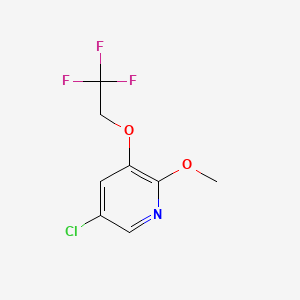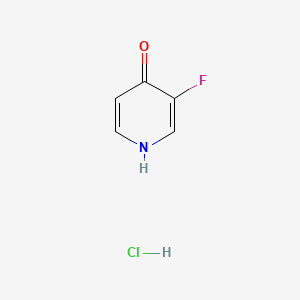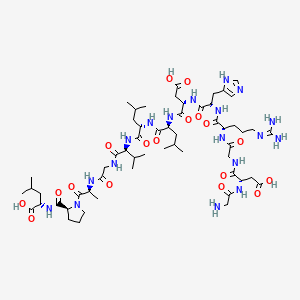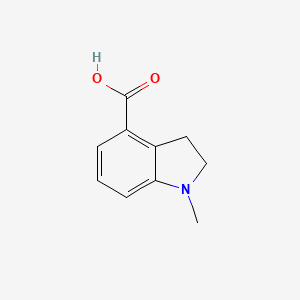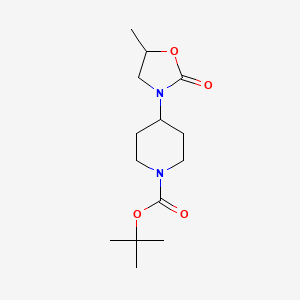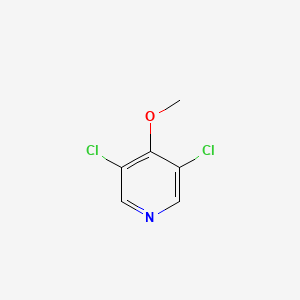
1-(5-Bromo-2-fluorophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(5-Bromo-2-fluorophenyl)pyrrolidine” is a chemical compound with the empirical formula C10H9BrFNO . It is a solid substance . The compound is part of a class of organic compounds known as pyrrolidines, which are saturated heterocycles containing a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “1-(5-Bromo-2-fluorophenyl)pyrrolidine” includes a five-membered pyrrolidine ring attached to a phenyl ring, which carries bromine and fluorine substituents . The exact positions of these substituents could not be confirmed from the available data.
Physical And Chemical Properties Analysis
The compound “1-(5-Bromo-2-fluorophenyl)pyrrolidine” is a solid . Its molecular weight is 244.103 Da . Other physical and chemical properties such as boiling point, vapor pressure, and solubility were not found in the available data.
Wissenschaftliche Forschungsanwendungen
Drug Discovery
Pyrrolidine is a versatile scaffold for novel biologically active compounds . The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis of Biologically Active Compounds
Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature as bioactive molecules with target selectivity . Therefore, “1-(5-Bromo-2-fluorophenyl)pyrrolidine” could potentially be used in the synthesis of these biologically active compounds.
Stereogenicity Studies
One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . Therefore, “1-(5-Bromo-2-fluorophenyl)pyrrolidine” could be used in studies investigating the impact of stereogenicity on the biological activity of compounds.
Crystal Structure Studies
The compound “1-(5-Bromo-2-fluorophenyl)pyrrolidine” could potentially be used in crystal structure studies . The study of its crystal structure could provide insights into the types of interactions that dominate its structure, which could be useful in the design of new compounds with desired properties.
Physicochemical Parameter Modification
The introduction of heteroatomic fragments in molecules like pyrrolidine is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, “1-(5-Bromo-2-fluorophenyl)pyrrolidine” could be used in research aimed at optimizing the physicochemical properties of drug candidates.
Structural Diversity Generation
Heteroatomic saturated ring systems like pyrrolidine allow a greater chance of generating structural diversity . Therefore, “1-(5-Bromo-2-fluorophenyl)pyrrolidine” could be used in the generation of structurally diverse compound libraries for high-throughput screening in drug discovery.
Wirkmechanismus
The bromine and fluorine substituents on the phenyl ring could potentially influence the compound’s reactivity and interaction with its targets. For instance, bromine is a heavy atom that can participate in halogen bonding, a type of non-covalent interaction that can be important in molecular recognition processes in biological systems . Fluorine, on the other hand, is highly electronegative and can form strong bonds with carbon, influencing the compound’s metabolic stability .
The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors such as its chemical structure, lipophilicity, and the presence of functional groups that can undergo metabolic transformations. These properties would also influence its bioavailability, or the extent to which the compound reaches its site of action in the body .
The action environment, including factors such as pH, temperature, and the presence of other molecules, could also influence the compound’s action, efficacy, and stability. For instance, certain environmental conditions could affect the compound’s solubility, its interaction with its targets, and its susceptibility to metabolic degradation .
Eigenschaften
IUPAC Name |
1-(5-bromo-2-fluorophenyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRJHVUIVJNGBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682063 |
Source


|
| Record name | 1-(5-Bromo-2-fluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-fluorophenyl)pyrrolidine | |
CAS RN |
1280786-82-4 |
Source


|
| Record name | 1-(5-Bromo-2-fluorophenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-2-fluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

